bromofenoles
Bromophenols are a class of organic compounds characterized by the presence of one or more bromine atoms attached to a phenolic ring structure. These molecules exhibit significant chemical reactivity due to their conjugated system and polar substituent, making them versatile in various applications. Bromophenols are commonly used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial products. They also find use in the formulation of flame retardants and as analytical reagents due to their distinctive spectral properties. The presence of bromine imparts unique solubility and stability characteristics, enabling diverse applications across different industries. However, their production and handling require strict safety protocols due to potential health risks associated with bromine exposure.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Phenol,3-bromo-5-ethyl- | 749930-37-8 | C8H9BrO |
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4-Bromo-2,6-diiodophenol | 15459-51-5 | C6H3BrI2O |
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5-(aminooxy)methyl-2-bromophenol | 555-65-7 | C7H8BrNO2 |
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4,6-Dibromo-2,3-difluorophenol | 1242336-65-7 | C6H2Br2F2O |
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rac 4-Bromo Phenylephrine Hydrochloride | 1391054-36-6 | C9H13BrClNO2 |
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2,3,4-tribromophenol | 138507-65-0 | C6H3Br3O |
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| 13362-38-4 | C6H4BrNO2 |
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4-bromo-2-[5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | 370074-36-5 | C14H12N3OBr |
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2-Amino-4-bromo-6-fluorophenol | 182499-89-4 | C6H5BrFNO |
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rac 6-Bromo Phenylephrine Hydrochloride | 1391053-54-5 | C9H13BrClNO2 |
Literatura relevante
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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